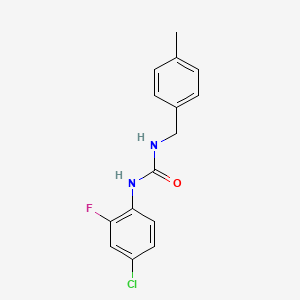
N-(4-chloro-2-fluorophenyl)-N'-(4-methylbenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-N'-(4-methylbenzyl)urea, also known as CFMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFMU is a urea derivative that has been synthesized through several methods and has been studied for its biological and physiological effects.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-N'-(4-methylbenzyl)urea exerts its biological and physiological effects by inhibiting the activity of specific enzymes, including protein kinases. This compound has been shown to inhibit the activity of several protein kinases involved in cancer cell growth and inflammation. This compound also inhibits the activity of certain enzymes involved in plant growth, making it a potential herbicide.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibiting cancer cell growth, reducing inflammation, and inhibiting plant growth. This compound has also been shown to have low toxicity in animal studies, making it a promising drug candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-N'-(4-methylbenzyl)urea has several advantages for lab experiments, including its high purity and stability. This compound is also readily available for purchase from chemical suppliers, making it easily accessible for researchers. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
Future research on N-(4-chloro-2-fluorophenyl)-N'-(4-methylbenzyl)urea could focus on its potential applications in drug development, agriculture, and materials science. In drug development, this compound could be further studied as a potential drug candidate for the treatment of cancer and inflammation. In agriculture, this compound could be studied for its potential use as a herbicide. In materials science, this compound could be studied for its potential use as a building block for the synthesis of new materials. Additionally, further research could be conducted to optimize the synthesis of this compound to improve yields and purity.
Méthodes De Synthèse
N-(4-chloro-2-fluorophenyl)-N'-(4-methylbenzyl)urea can be synthesized through various methods, including the reaction of 4-chloro-2-fluoroaniline with 4-methylbenzylisocyanate in the presence of a base, such as triethylamine. Another method involves the reaction of 4-chloro-2-fluoroaniline with 4-methylbenzylamine in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and applications.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-N'-(4-methylbenzyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. This compound has also been studied for its potential use as a herbicide in agriculture due to its ability to inhibit plant growth. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-10-2-4-11(5-3-10)9-18-15(20)19-14-7-6-12(16)8-13(14)17/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCATDXAOLKXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4898699.png)
![4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B4898705.png)
![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898712.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)


![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)
![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4898759.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)
![3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4898778.png)
![9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B4898788.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4898792.png)